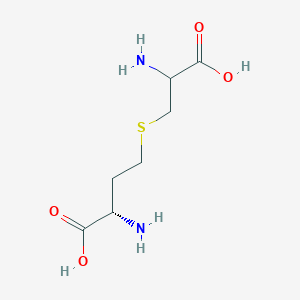

Cystathionine

説明

特性

IUPAC Name |

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861587 | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

535-34-2 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cystathionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-amino-2-carboxyethyl)-DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Central Role of Cystathionine in the Transsulfuration Pathway: A Technical Guide

Executive Summary: The transsulfuration pathway (TSP) represents a critical metabolic junction for sulfur-containing amino acids, facilitating the irreversible conversion of homocysteine to cysteine. This process is fundamental for maintaining cellular redox homeostasis through the synthesis of glutathione (B108866), taurine, and hydrogen sulfide (B99878) (H₂S). At the heart of this pathway lies cystathionine, a key thioether intermediate whose formation and cleavage are tightly regulated. This guide provides an in-depth examination of this compound's role, the enzymology of its metabolism by this compound β-Synthase (CBS) and this compound γ-Lyase (CSE), the multi-layered regulatory mechanisms controlling the pathway's flux, and its implications in human health and disease. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and drug development professionals.

The Transsulfuration Pathway: An Overview

The transsulfuration pathway is the sole route for the de novo synthesis of cysteine in mammals from the essential amino acid methionine.[1] The pathway begins after methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor. Subsequent reactions yield S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine.[2] Homocysteine stands at a critical metabolic crossroads: it can either be remethylated back to methionine or be committed to the transsulfuration pathway.[3] The commitment to the TSP involves two key enzymatic steps that are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[4] First, homocysteine is condensed with serine to form this compound. Second, this compound is hydrolyzed to produce cysteine and α-ketobutyrate.[1][5] This pathway is vital for regulating homocysteine levels and supplying cysteine for the synthesis of critical downstream molecules like glutathione (GSH), taurine, and the gasotransmitter hydrogen sulfide (H₂S).[6][7]

This compound: The Pivotal Intermediate

This compound is the thioether intermediate that facilitates the transfer of the sulfur atom from homocysteine to a serine backbone, effectively linking the methionine and cysteine metabolic pathways. Its metabolism is a two-step process catalyzed by CBS and CSE, respectively. The concentration and flux of this compound are direct indicators of the pathway's activity. Dysregulation of its metabolism leads to conditions such as homocystinuria (from CBS deficiency) or cystathioninuria (from CSE deficiency), highlighting its critical role in cellular homeostasis.[8][9]

Enzymology of this compound Metabolism

The synthesis and degradation of this compound are orchestrated by two highly regulated, PLP-dependent enzymes.

This compound β-Synthase (CBS)

CBS (EC 4.2.1.22) catalyzes the first, irreversible, and rate-limiting step of the transsulfuration pathway: the condensation of L-serine and L-homocysteine to form L-cystathionine.[10][11] This β-replacement reaction commits homocysteine to cysteine biosynthesis.[1] Human CBS is a homotetrameric enzyme with 63 kDa subunits.[1] Uniquely among PLP-dependent enzymes, mammalian CBS contains a heme cofactor that functions as a redox sensor, allowing its activity to be modulated by gases like nitric oxide (NO) and carbon monoxide (CO).[11][12] Oxidation of the heme iron from Fe²⁺ to Fe³⁺ can double the enzyme's activity.[12]

This compound γ-Lyase (CSE)

CSE (EC 4.4.1.1), also known as cystathionase, is a homotetrameric enzyme that catalyzes the second step in the pathway: the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[13][14] This reaction completes the transfer of sulfur and releases cysteine for downstream use. Like CBS, CSE is PLP-dependent.[14] CSE exhibits broad substrate specificity and can also directly generate H₂S from cysteine or homocysteine, contributing significantly to the endogenous pool of this signaling molecule.[5][15]

Regulation of the Transsulfuration Pathway

Precise control of the transsulfuration pathway is critical to balance the need for cysteine and glutathione with the conservation of methionine.[6] This is achieved through multiple regulatory layers.

Allosteric and Post-Translational Regulation

The primary regulator of flux through the TSP is the allosteric activation of CBS by S-adenosylmethionine (SAM).[2] When methionine levels are high, SAM concentrations increase, binding to a regulatory domain on CBS. This binding induces a conformational change that relieves autoinhibition and increases catalytic activity, thereby channeling excess sulfur from homocysteine towards cysteine synthesis.[10][16][17] Both CBS and CSE are also subject to various post-translational modifications, including phosphorylation and S-nitrosation, which can alter their enzymatic activity and subcellular localization.[1][14]

Transcriptional Control

While CBS is often expressed at a relatively stable rate, the expression of CSE can be modulated by various stimuli, including oxidative and endoplasmic reticulum stress.[18] The transcription factor NRF2, a master regulator of antioxidant responses, can increase the expression of both CBS and CSE by binding to their promoter regions.[18]

Figure 1. The Mammalian Transsulfuration Pathway.

Quantitative Analysis

The kinetic properties of CBS and CSE have been characterized in various species. These parameters are crucial for understanding the pathway's capacity and for developing kinetic models of sulfur metabolism.

Table 1: Kinetic Parameters of this compound β-Synthase (CBS)

| Species / Form | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Yeast (yCBS) | L-Serine | 1.2 | - | [19] |

| Yeast (yCBS) | L-Homocysteine | 2.0 (Kᵢ) | - | [19] |

| Yeast (yCBS) | L-Cystathionine (reverse) | 0.083 | 0.56 | [19] |

| Human (hCBS) | L-Homocysteine | 3.0 | 55 | [20] |

| Human (hCBS) | L-Cysteine | 27 | 0.4 |[20] |

Note: Data are derived from different experimental conditions and may not be directly comparable.

Table 2: Kinetic Parameters of H₂S Generating Reactions by Yeast CBS (yCBS)

| Reaction | Substrate(s) | Bimolecular Rate Constant (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|

| β-replacement | Cysteine + Homocysteine | 142 (for Hcy binding to intermediate) | [21][22] |

| β-elimination | Cysteine | 1.61 - 2.8 |[21][22] |

Note: These values pertain to the H₂S-generating side reactions of CBS, not the canonical this compound synthesis.

Table 3: Relative Expression and Activity of Transsulfuration Enzymes in Murine Tissues

| Tissue | CBS Activity (relative to liver) | CSE Activity (relative to liver) | CBS:CSE Protein Ratio | Reference |

|---|---|---|---|---|

| Liver | 1 | 1 | 1:60 | [23] |

| Kidney | 0.33x - 0.5x | ~0.33x | - | [23] |

| Brain | 0.04x - 0.2x | ≤0.002x | - |[23] |

Experimental Methodologies

Studying the role of this compound requires robust methods for measuring enzyme activity and metabolite flux.

CBS Activity Assay: Coupled Spectrophotometric Method

This continuous assay measures the forward reaction of CBS (homocysteine + serine → this compound).

-

Principle: The product, this compound, is immediately cleaved by an excess of a coupling enzyme, this compound β-lyase (CBL), to produce α-ketobutyrate. The α-ketobutyrate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of CBS activity is directly proportional to the rate of NADH oxidation, which is monitored by the decrease in absorbance at 340 nm.[19]

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), L-serine, NADH, pyridoxal 5'-phosphate (PLP), and the coupling enzymes CBL and LDH.

-

Equilibrate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding purified CBS enzyme and L-homocysteine.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Figure 2. Workflow for a coupled CBS activity assay.

CSE Activity Assay: DTNB-Based Method

This assay can be adapted to measure the production of sulfhydryl groups from this compound cleavage.

-

Principle: The cleavage of this compound by CSE produces cysteine, which contains a free thiol (-SH) group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound. The rate of TNB²⁻ formation is monitored by the increase in absorbance at 412 nm and is proportional to the rate of CSE activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), L-cystathionine, PLP, and DTNB.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding the enzyme source (purified CSE or tissue homogenate).

-

Monitor the increase in absorbance at 412 nm.

-

Calculate the rate of cysteine production using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

Pathway Flux Analysis: ³⁵S-Methionine Radioactive Tracer Method

This method quantifies the flux of sulfur from methionine through the transsulfuration pathway into downstream products like glutathione.

-

Principle: Cells or organisms are incubated with L-[³⁵S]methionine. The radiolabeled sulfur is incorporated into downstream metabolites via the TSP. The amount of radioactivity incorporated into the target molecule (e.g., glutathione) over time is measured, providing a direct assessment of pathway activity.[24]

-

Protocol Outline:

-

Culture cells (e.g., human mammary epithelial cells) under desired experimental conditions.[24]

-

Replace culture media with media containing a known concentration and specific activity of L-[³⁵S]methionine.

-

Incubate for a defined period to allow for metabolic incorporation. Pathway inhibitors like propargylglycine (B1618536) (PPG) for CSE can be used to confirm the pathway's contribution.[24]

-

Harvest cells and prepare cell lysates.

-

Separate metabolites using a suitable chromatographic method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the separated glutathione fraction using liquid scintillation counting or phosphorimaging.[24]

-

Normalize the incorporated radioactivity to total protein content or cell number to determine the rate of sulfur flux.

-

Pathophysiological Relevance

The central role of this compound is underscored by diseases arising from its dysregulated metabolism.

-

Homocystinuria: The most common cause is a deficiency in CBS activity due to genetic mutations.[25] This leads to a failure to synthesize this compound, resulting in a massive buildup of homocysteine and methionine in the blood and urine.[9] Clinical manifestations are severe and affect the central nervous, skeletal, ocular, and vascular systems.[12][26]

-

Down Syndrome: This condition involves the trisomy of chromosome 21, where the gene for CBS is located.[10] The resulting overexpression of CBS leads to increased flux through the transsulfuration pathway, causing low levels of homocysteine and potentially altered sulfur metabolism, which may contribute to the pathophysiology of the disease.[12]

-

Cardiovascular Disease: Elevated homocysteine, often a result of impaired TSP function, is a well-established risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[8][26]

-

Cancer: The transsulfuration pathway is often upregulated in various cancers to meet the high demand for cysteine and glutathione, which are required to support rapid proliferation and combat high levels of oxidative stress.[10][27] This makes CBS and CSE potential therapeutic targets.

Conclusion and Future Directions

This compound is not merely a passive intermediate but the central molecule in a highly regulated metabolic pathway essential for sulfur amino acid homeostasis and cellular defense. The enzymes responsible for its turnover, CBS and CSE, are sophisticated molecular machines subject to complex allosteric, post-translational, and transcriptional control. A thorough understanding of this compound's role is paramount for developing therapeutic strategies for a range of human diseases, from rare genetic disorders like homocystinuria to complex conditions like cancer and cardiovascular disease. Future research will likely focus on developing more specific pharmacological inhibitors and activators of CBS and CSE and further elucidating the crosstalk between the transsulfuration pathway and other cellular signaling networks.

References

- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulators of the transsulfuration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogen sulfide generation in mammals: the molecular biology of this compound-β- synthase (CBS) and this compound-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]

- 11. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound beta synthase - Wikipedia [en.wikipedia.org]

- 13. This compound gamma-lyase - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound gamma-lyase/H2 S signaling facilitates myogenesis under aging and injury condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural insight into the molecular mechanism of allosteric activation of human this compound β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 19. Kinetics of the yeast this compound beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during this compound β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pre-steady-state kinetic analysis of enzyme-monitored turnover during this compound β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. gettested.us [gettested.us]

- 27. researchgate.net [researchgate.net]

The Lynchpin of Sulfur Metabolism: An In-depth Technical Guide to the Function of Cystathionine in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine, a non-proteinogenic amino acid, holds a critical position as an intermediate in the transsulfuration pathway, the sole metabolic route for the de novo synthesis of cysteine in mammals. This pathway not only governs the endogenous supply of cysteine for protein synthesis, glutathione (B108866) production, and the generation of other vital sulfur-containing molecules but also plays a pivotal role in the detoxification of homocysteine, a cytotoxic metabolite linked to numerous pathologies. The flux through the transsulfuration pathway is meticulously regulated by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: this compound β-synthase (CBS) and this compound γ-lyase (CSE), also known as cystathionase (CGL). Dysregulation of this compound metabolism is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making the enzymes of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, detailing the enzymatic reactions, regulatory mechanisms, and its significance in health and disease. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the assessment of key metabolic components, and visual diagrams of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals in this field.

The Transsulfuration Pathway: A Central Hub of Sulfur Amino Acid Metabolism

The transsulfuration pathway bridges the metabolism of two crucial sulfur-containing amino acids: methionine and cysteine. Methionine, an essential amino acid obtained from the diet, is converted to S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine. At this metabolic juncture, homocysteine can either be remethylated back to methionine or be irreversibly channeled into the transsulfuration pathway.

The commitment of homocysteine to the transsulfuration pathway is the first key step involving this compound. This compound β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form this compound.[1][2][3] Subsequently, this compound is cleaved by this compound γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia.[4][5] The newly synthesized cysteine can then be utilized for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[6][7]

Key Enzymes of the Transsulfuration Pathway

This compound β-Synthase (CBS): As the first and rate-limiting enzyme in the transsulfuration pathway, CBS is a primary site of regulation.[1][8] This PLP-dependent enzyme is unique in that it also contains a heme cofactor that may function as a redox sensor.[2][9] The activity of CBS is allosterically activated by SAM, ensuring that homocysteine is directed towards cysteine synthesis only when methionine levels are sufficient.[10][11]

This compound γ-Lyase (CSE/CGL): This PLP-dependent enzyme catalyzes the final step in the synthesis of cysteine from this compound.[12][13] In addition to its canonical role, CSE is also a major producer of H₂S from cysteine.[4] Unlike CBS, the regulation of CSE is primarily at the transcriptional level in response to various cellular stresses.[14][15][16]

Quantitative Data in this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites of the transsulfuration pathway, providing a comparative overview for researchers.

Table 1: Kinetic Parameters of Human this compound β-Synthase (CBS)

| Substrate | K_m_ (μM) | V_max_ (units/mg) | Allosteric Activator | Reference |

| L-Serine | 2500 | - | S-Adenosylmethionine (SAM) | [8] |

| L-Homocysteine | 8 | - | S-Adenosylmethionine (SAM) | [8] |

| L-Serine | - | - | S-Adenosylmethionine (SAM) | [17] |

| L-Homocysteine | - | - | S-Adenosylmethionine (SAM) | [17] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors and allosteric modulators. A "unit" of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under specified conditions.

Table 2: Kinetic Parameters of Human this compound γ-Lyase (CSE/CGL)

| Substrate | K_m_ (mM) | V_max_ (units/mg) | Reference |

| L-Cystathionine | 0.5 | 2.5 | [18] |

| L-Cystathionine | - | - | [13] |

Note: Kinetic parameters for CSE can also be influenced by experimental conditions.

Table 3: Reported Concentrations of this compound and Related Metabolites in Human Plasma and Cells

| Metabolite | Sample Type | Concentration | Reference |

| This compound | Plasma | 65 - 301 nM | [19] |

| This compound | Plasma (SLE patients) | Lower than controls | [10] |

| This compound | Peripheral Blood Mononuclear Cells (PBMCs) (SLE patients) | Higher than controls | [10] |

| S-Adenosylhomocysteine (SAH) | Plasma (SLE patients) | Higher than controls | [10] |

| S-Adenosylmethionine (SAM) | Plasma (SLE patients) | Higher than controls | [10] |

| Homocysteine (Hcy) | Plasma (SLE patients) | Higher than controls | [10] |

Note: Metabolite concentrations can vary significantly based on physiological state, diet, and genetic factors.

Signaling Pathways and Regulatory Mechanisms

The transsulfuration pathway is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of enzyme expression.

Allosteric Regulation of this compound β-Synthase (CBS)

The activity of CBS is exquisitely sensitive to the cellular methylation status through allosteric regulation by S-adenosylmethionine (SAM).[10][20] When SAM levels are high, indicating an abundance of methionine, SAM binds to a regulatory domain on CBS, inducing a conformational change that increases its catalytic activity.[20] This mechanism ensures that homocysteine is efficiently converted to this compound and subsequently cysteine, preventing the accumulation of toxic homocysteine.

Transcriptional Regulation of this compound γ-Lyase (CSE)

The expression of CSE is induced by various cellular stresses, including oxidative stress and hypoxia, through the activation of specific transcription factors.[14][15][21] For instance, under oxidative stress, the transcription factor Nrf2 can bind to the promoter region of the CSE gene, leading to its increased transcription.[14] This upregulation of CSE enhances the production of cysteine, which is a precursor for the antioxidant glutathione, thereby helping to mitigate oxidative damage.

Experimental Protocols

Accurate and reproducible methods for quantifying the components of the transsulfuration pathway are essential for research and clinical applications. This section provides an overview of key experimental protocols.

Measurement of this compound β-Synthase (CBS) Activity

Several methods are available to determine CBS activity, including colorimetric, spectrophotometric, and mass spectrometry-based assays.

Colorimetric Coupled Enzyme Assay:

This method relies on the coupling of the CBS reaction with the this compound γ-lyase (CSE) reaction. The cysteine produced by CSE is then detected colorimetrically.[22]

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to remove debris.

-

Reaction Mixture: Prepare a reaction mixture containing L-serine, L-homocysteine, pyridoxal-5'-phosphate (PLP), and a purified preparation of CSE.

-

Initiation: Start the reaction by adding the cell or tissue lysate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection: Stop the reaction and measure the amount of cysteine produced using a colorimetric reagent such as ninhydrin (B49086), which forms a colored product that can be quantified spectrophotometrically at 560 nm.[22]

LC-MS/MS Method:

A highly sensitive and specific method for measuring CBS activity involves the use of stable isotope-labeled substrates and quantification of the resulting labeled product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][23]

-

Sample Preparation: Prepare cell extracts or plasma samples.

-

Reaction: Incubate the sample with stable isotope-labeled substrates (e.g., ¹³C-serine or ²H-serine) and L-homocysteine.

-

Extraction: Stop the reaction and perform a solid-phase extraction to purify the product, labeled this compound.

-

LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS to quantify the amount of labeled this compound produced.

Measurement of this compound γ-Lyase (CSE) Activity

CSE activity is commonly measured by detecting the production of one of its products, such as cysteine or α-ketobutyrate.

Ninhydrin-Based Cysteine Detection:

This colorimetric assay measures the cysteine produced from the cleavage of this compound.[24]

-

Sample Preparation: Prepare crude cell or tissue extracts.

-

Reaction Mixture: Prepare a reaction mixture containing this compound, PLP, and dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., Bis-Tris Propane).

-

Initiation and Incubation: Start the reaction by adding the sample and incubate at 37°C.

-

Termination and Detection: Stop the reaction by adding acetic acid and an acidic ninhydrin reagent. Boil the mixture to develop a colored product with cysteine, which can be measured at 560 nm.[24]

ELISA for CSE Protein Quantification:

Enzyme-linked immunosorbent assay (ELISA) kits are commercially available to quantify the amount of CSE protein in a sample, which can be an indirect measure of potential enzyme activity.[7][25][26]

-

Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions.

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves binding the sample to an antibody-coated plate, adding a detection antibody, and then a substrate to generate a colorimetric or fluorometric signal that is proportional to the amount of CSE protein.

Quantification of this compound and Related Metabolites

Reverse-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS are powerful techniques for the simultaneous quantification of this compound and other metabolites in the transsulfuration pathway.[2][4]

RP-HPLC with Pre-column Derivatization:

-

Sample Preparation: Extract metabolites from biological samples (e.g., brain tissue, plasma).

-

Derivatization: Derivatize the amino acids with a reagent such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) to make them detectable by UV or fluorescence detectors.

-

HPLC Separation: Separate the derivatized metabolites on a C18 reverse-phase column using a suitable mobile phase gradient.

-

Detection and Quantification: Detect the separated compounds and quantify them by comparing their peak areas to those of known standards.

Implications for Disease and Drug Development

The central role of this compound metabolism in maintaining cellular homeostasis means that its dysregulation is associated with a variety of human diseases.

-

Cardiovascular Disease: Elevated levels of homocysteine are an independent risk factor for cardiovascular diseases. Deficiencies in CBS or CSE can lead to hyperhomocysteinemia.

-

Neurological Disorders: The transsulfuration pathway is active in the brain, and alterations in this compound metabolism have been linked to neurodegenerative diseases.

-

Cancer: Cancer cells often exhibit altered metabolism, and the transsulfuration pathway can be upregulated in some cancers to support their high proliferative rate and antioxidant needs.[3]

The enzymes of the transsulfuration pathway, particularly CBS and CSE, represent promising targets for drug development. Inhibitors of these enzymes could be beneficial in diseases characterized by their overactivity, while strategies to enhance their activity or expression may be therapeutic in conditions of their deficiency.

Conclusion

This compound stands as a critical metabolic intermediate at the heart of sulfur amino acid metabolism. Its synthesis and degradation, tightly controlled by the enzymes CBS and CSE, are fundamental for cysteine and glutathione biosynthesis, homocysteine detoxification, and the production of other biologically important sulfur-containing molecules. A thorough understanding of the function and regulation of this compound metabolism is paramount for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this technical guide offer a valuable resource for the scientific community to advance research in this vital area of cellular metabolism.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. RP-HPLC method for quantitative determination of this compound, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic stability of this compound beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human this compound-β-Synthase Phosphorylation on Serine227 Modulates Hydrogen Sulfide Production in Human Urothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. A liquid chromatography mass spectrometry method for the measurement of this compound β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction mechanism and regulation of this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound beta synthase - Wikipedia [en.wikipedia.org]

- 12. This compound gamma-lyase - Wikipedia [en.wikipedia.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. Regulation of this compound γ-lyase in mammalian cells by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Domain Organization, Catalysis and Regulation of Eukaryotic this compound Beta-Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetics and inhibition of recombinant human this compound gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: Showing metabocard for L-Cystathionine (HMDB0000099) [hmdb.ca]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Transcriptional Regulation of this compound-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of this compound beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cosmobiousa.com [cosmobiousa.com]

- 26. mybiosource.com [mybiosource.com]

An In-depth Technical Guide to Cystathionine Biosynthesis from Homocysteine and Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical process of cystathionine biosynthesis from homocysteine and serine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on sulfur amino acid metabolism and related therapeutic areas. This document delves into the enzymatic reaction, its regulation, quantitative kinetic data, and detailed experimental protocols.

Introduction to the Transsulfuration Pathway

The synthesis of this compound is the initial and rate-limiting step in the transsulfuration pathway, a critical metabolic route that channels the sulfur-containing amino acid homocysteine towards the production of cysteine.[1] This pathway plays a pivotal role in mammalian sulfur metabolism, connecting the methionine cycle with the synthesis of vital molecules such as cysteine, glutathione (B108866), and hydrogen sulfide (B99878) (H₂S).[2][3] The central enzyme orchestrating this conversion is this compound β-Synthase (CBS).[1][4]

Dysregulation of the transsulfuration pathway and, consequently, this compound biosynthesis, is implicated in a range of human pathologies. Genetic deficiencies in CBS lead to homocystinuria, a rare metabolic disorder characterized by elevated levels of homocysteine and methionine.[5][6] Furthermore, aberrant CBS activity has been linked to various conditions, including Down syndrome, cardiovascular diseases, and certain types of cancer.[7][8][9] A thorough understanding of this pathway is therefore crucial for the development of novel therapeutic interventions.

The Core Reaction: this compound β-Synthase

This compound β-synthase (CBS; EC 4.2.1.22) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine and water.[4][10] The human CBS enzyme is a tetramer, with each 61 kDa subunit possessing a modular structure.[7] This structure includes an N-terminal heme-binding domain, a catalytic core that binds PLP, and a C-terminal regulatory domain.[7][11]

The reaction mechanism follows a ping-pong kinetic model, where serine binds to the enzyme first, leading to the release of water, followed by the binding of homocysteine and the subsequent release of the final product, this compound.[7]

Regulation of this compound β-Synthase Activity

The activity of CBS is tightly regulated through several mechanisms, ensuring a balanced flux of sulfur-containing amino acids.

Allosteric Activation by S-Adenosylmethionine (SAM): S-adenosylmethionine (SAM), a key methyl donor in numerous cellular reactions, acts as an allosteric activator of CBS.[1][12] SAM binds to the C-terminal regulatory domain, inducing a conformational change that alleviates an autoinhibitory interaction with the catalytic core, thereby increasing enzyme activity.[5][12] This regulatory mechanism ensures that when methionine and SAM levels are high, the excess homocysteine is shunted into the transsulfuration pathway for cysteine synthesis.

Redox Regulation: The heme cofactor in the N-terminal domain of mammalian CBS acts as a redox sensor. The activity of the enzyme can be modulated by the binding of gaseous signaling molecules like nitric oxide (NO) and carbon monoxide (CO) to the heme iron, although the precise physiological role of this regulation is still under investigation.[4]

Transcriptional and Post-Translational Modifications: The expression of the CBS gene can be influenced by various factors, including hormones and stress conditions.[2] Additionally, post-translational modifications can also play a role in regulating CBS activity.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics of this compound β-synthase and the activation by S-adenosylmethionine. These values can vary depending on the specific experimental conditions, enzyme source (species and recombinant vs. native), and the presence of mutations.

| Parameter | Substrate | Value | Species/Enzyme Source | Reference(s) |

| Kcat (s⁻¹) | L-Serine | 1.3 ± 0.1 | Human (recombinant, hCBS) | [13] |

| L-Homocysteine | 2.1 ± 0.2 mM (Ki) | Human (recombinant, hCBS) | [14] | |

| L-Cysteine | 0.4 | Human (recombinant, hCBS) | [15] | |

| Km (mM) | L-Serine | 1.2 ± 0.2 | Human (recombinant, hCBS) | [13] |

| L-Homocysteine | 2.0 (Ki) | Yeast (recombinant, ytCBS) | [16] | |

| L-Cystathionine | 0.083 | Yeast (recombinant, ytCBS) | [16] | |

| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | L-Serine | 1.08 x 10³ | Human (recombinant, hCBS) | [13] |

| Parameter | Value | Species/Enzyme Source | Reference(s) |

| Activation Constant (Ka) for SAM | ~10-30 µM | Human (recombinant) | [17][18] |

| Fold Activation by SAM | 2 to 3-fold | Human (recombinant) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Purification of Recombinant Human this compound β-Synthase (CBS)

This protocol describes a general method for the expression and purification of recombinant human CBS from E. coli.

1. Expression:

-

Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the human CBS cDNA, often with an N-terminal fusion tag (e.g., GST or His-tag) for affinity purification.[20][21]

-

Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium) supplemented with appropriate antibiotics at 30-37°C to an OD₆₀₀ of ~0.6-1.0.[20]

-

For heme incorporation, supplement the medium with δ-aminolevulinic acid.[20]

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.[20]

2. Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.[2]

3. Affinity Chromatography:

-

Apply the supernatant to an affinity chromatography column (e.g., Glutathione Sepharose for GST-tagged CBS or Ni-NTA agarose (B213101) for His-tagged CBS).[20]

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the CBS protein using an appropriate elution buffer (e.g., containing reduced glutathione for GST-tags or imidazole (B134444) for His-tags).

4. Further Purification (Optional):

-

If necessary, cleave the affinity tag using a specific protease (e.g., PreScission Protease for GST-tags).[20]

-

Further purify the protein using ion-exchange chromatography (e.g., DEAE Sepharose) and/or size-exclusion chromatography (gel filtration) to achieve high purity.[20][22]

5. Protein Characterization:

-

Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).[2]

-

Assess the purity by SDS-PAGE.

-

Confirm the presence of the heme cofactor by measuring the UV-visible spectrum.

This compound β-Synthase (CBS) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for CBS activity.

Principle: This coupled enzyme assay measures the production of this compound indirectly. In a modified version of the canonical reaction, CBS can utilize cysteamine (B1669678) in place of homocysteine to produce thialysine. Thialysine is then decarboxylated by lysine (B10760008) decarboxylase, releasing CO₂. The CO₂ is then used by phosphoenolpyruvate (B93156) carboxylase to convert phosphoenolpyruvate to oxaloacetate. Finally, malate (B86768) dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[13][23]

Reagents:

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0

-

Phosphoenolpyruvate (PEP)

-

Pyridoxal-5'-phosphate (PLP)

-

NADH

-

MgCl₂

-

L-Serine

-

Cysteamine (substrate)

-

Purified CBS enzyme

-

Coupling Enzymes:

-

Lysine Decarboxylase (LDC)

-

Phosphoenolpyruvate Carboxylase (PEPC)

-

Malate Dehydrogenase (MDH)

-

Procedure:

-

Prepare a reaction mixture in a microplate well or a cuvette containing the assay buffer, PEP, PLP, NADH, MgCl₂, L-serine, and the coupling enzymes (LDC, PEPC, MDH).[23]

-

Add the purified CBS enzyme to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, cysteamine.[23]

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Homocysteine in Plasma by LC-MS/MS

This protocol outlines a method for the quantification of total homocysteine in plasma samples.

Principle: Total homocysteine (including free, protein-bound, and dimerized forms) is measured after a reduction step to convert all forms to free homocysteine. The sample is then deproteinized, and the homocysteine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[4][5][12]

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., homocysteine-d₄)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Protein precipitation agent (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To a microcentrifuge tube, add the plasma sample, the internal standard solution, and the reducing agent (DTT).[4][12]

-

Vortex and incubate at room temperature for a specified time (e.g., 30 minutes) to ensure complete reduction.[4]

-

Add the cold protein precipitation agent, vortex, and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.[4][12]

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a suitable LC column (e.g., a C18 or a specialized polar column) with an appropriate mobile phase gradient.[4]

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard in Multiple Reaction Monitoring (MRM) mode.[5]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of homocysteine standards.

-

Calculate the concentration of homocysteine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of Serine in Biological Samples by LC-MS/MS

This protocol provides a general method for quantifying serine in biological samples.

Principle: Similar to homocysteine analysis, serine is quantified using LC-MS/MS with an internal standard. For the specific quantification of D- and L-serine, a chiral separation method is required.[1][10]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standard (IS) solution (e.g., stable isotope-labeled serine)

-

Protein precipitation agent (e.g., acetonitrile with formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.[1]

-

Add the internal standard to the sample.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]

-

Vortex and centrifuge to pellet the proteins.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[1]

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: For total serine quantification, a standard C18 column can be used. For enantiomeric separation of D- and L-serine, a chiral column is necessary.[1][10]

-

Mass Spectrometry: Use a tandem mass spectrometer in positive ESI+ mode and monitor the specific MRM transitions for serine and the internal standard.[1]

-

-

Quantification:

-

Construct a calibration curve with serine standards.

-

Determine the serine concentration in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway, a representative experimental workflow, and a regulatory signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. US10941392B2 - Purification of this compound beta-synthase - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]

- 10. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-adenosylmethionine stabilizes this compound beta-synthase and modulates redox capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A continuous spectrophotometric assay for human this compound beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during this compound β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Human this compound β-synthase (CBS) contains two classes of binding sites for S-adenosylmethionine (SAM): complex regulation of CBS activity and stability by SAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The high degree of this compound β-synthase (CBS) activation by S-adenosylmethionine (SAM) may explain naked mole-rat’s distinct methionine metabolite profile compared to mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Purification and characterization of this compound β-synthase bearing a cobalt protoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]

- 22. researchgate.net [researchgate.net]

- 23. A continuous spectrophotometric assay for human this compound beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Cystathionine Gamma-Lyase (CTH/CSE) in Cysteine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystathionine gamma-lyase (EC 4.4.1.1), commonly known as CTH or CSE, is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme. It catalyzes the final and rate-limiting step in the transsulfuration pathway in mammals, converting L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia. The L-cysteine produced is a critical precursor for the synthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant, as well as taurine (B1682933) and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Given its central role in sulfur amino acid metabolism, redox homeostasis, and cellular signaling, CTH is a key enzyme in cellular physiology and a potential therapeutic target in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This guide provides a comprehensive overview of CTH's function, regulation, and methods for its study.

The Transsulfuration Pathway and CTH

The transsulfuration pathway is the primary metabolic route for the synthesis of cysteine from the essential amino acid methionine. This pathway connects methionine metabolism with cysteine and glutathione biosynthesis. CTH performs the final step, following the condensation of homocysteine and serine by this compound β-synthase (CBS) to form this compound.[1]

The reaction catalyzed by CTH is an α,γ-elimination of this compound, which releases cysteine.[2] This process is essential as it is the sole de novo pathway for cysteine synthesis in mammals.[3]

Enzymatic Mechanism and Properties

CTH is a homotetrameric enzyme that relies on the cofactor Pyridoxal-5'-phosphate (PLP).[4] The PLP cofactor is bound to a lysine (B10760008) residue (Lys212 in humans) in the active site, forming an internal aldimine.[4][5] The catalytic cycle involves the formation of an external aldimine with the substrate, L-cystathionine, followed by a series of electron rearrangements facilitated by the PLP cofactor, culminating in the cleavage of the gamma-carbon-sulfur bond to release L-cysteine and an α-iminobutyrate intermediate.[5] This intermediate is then hydrolyzed to yield α-ketobutyrate and ammonia.[5]

Beyond its primary role, CTH exhibits substrate promiscuity, catalyzing other reactions, notably the production of hydrogen sulfide (H₂S) from L-cysteine.[2][6]

Quantitative Data: Kinetics and Expression

The catalytic efficiency of CTH varies with the substrate. Its primary substrate is L-cystathionine, but it also processes L-cysteine and L-homocysteine, primarily for H₂S production.[6]

Table 1: Kinetic Parameters of Human CTH/CSE

| Substrate | Km (mM) | Specific Activity (μmol/min/mg) | Catalytic Efficiency (kcat/Km) Proxy |

|---|---|---|---|

| L,L-Cystathionine | 0.28 - 0.5[7][8] | 2.3 - 3.1[4][9] | High |

| L-Homocysteine | 2.7[8] | 0.9 - 4.7[9] | Moderate |

| L-Cysteine | 3.7[8] | 1.2 (for H₂S formation)[7] | Low |

Note: Specific activity serves as a proxy for turnover number (kcat). Catalytic efficiency is qualitatively assessed based on the ratio of specific activity to Km.

CTH expression is ubiquitous across human tissues but shows significant variation, with the highest levels observed in the liver, consistent with its central role in hepatic glutathione synthesis.[10][11][12]

Table 2: Relative Expression of CTH/CSE in Human Tissues

| Tissue | Expression Level (Protein) | Expression Level (RNA - Normalized) |

|---|---|---|

| Liver | High[10][12] | High |

| Kidney | Medium[10] | Medium |

| Pancreas | Medium[10] | Medium |

| Adipose Tissue | Detected[10] | Medium |

| Brain | Detected[10] | Low |

| Heart Muscle | Low[9][10] | Low |

| Skeletal Muscle | Detected[9] | Low |

Source: Data compiled from The Human Protein Atlas.[10][11][12] Expression levels are relative.

Regulation of CTH/CSE Expression and Activity

The expression and activity of CTH are tightly controlled through a multi-layered system involving transcriptional, post-transcriptional, and post-translational mechanisms to meet cellular demands for cysteine and H₂S.

5.1 Transcriptional Regulation The CTH gene promoter contains binding sites for several transcription factors. Specificity protein 1 (SP1) is critical for basal expression.[3] During inflammatory or stress responses, factors like NF-κB can induce CTH expression.[10] Various signaling pathways, including the PI3K/AKT and MAPK pathways, modulate the activity of these transcription factors to regulate CTH levels.[10]

5.2 Post-Translational Regulation CTH activity is subject to feedback inhibition. High concentrations of its product, H₂S, can decrease CTH transcription.[13] Furthermore, CTH can be regulated by persulfidation, a post-translational modification where an additional sulfur atom is added to a cysteine residue. Persulfidation of CTH has been shown to inhibit its activity, creating a negative feedback loop for H₂S production.

Experimental Protocols

Protocol 1: CTH Enzyme Activity Assay (Ninhydrin Method)

This protocol measures the production of cysteine from this compound, based on the specific colorimetric reaction of cysteine with an acid-ninhydrin reagent.[1]

Materials:

-

Tissue homogenate or cell lysate

-

Reaction Buffer: 200 mM Bis-Tris Propane, pH 8.25

-

Cofactor/Reagent Mix: 0.5 mg/ml BSA, 50 µM PLP, 1 mM DTT in Reaction Buffer

-

Substrate: 10 mM L-cystathionine stock in Reaction Buffer

-

Termination Solution: Glacial acetic acid

-

Ninhydrin (B49086) Reagent: Acidic ninhydrin solution

-

Spectrophotometer (560 nm)

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration (e.g., via BCA assay).

-

Reaction Setup: In a microcentrifuge tube, add 35 µL of lysate/homogenate. Add a sufficient volume of Cofactor/Reagent Mix to a final reaction volume of 200 µL (leave volume for substrate).

-

Time Zero Blank: For each sample, prepare a blank by removing a 50 µL aliquot before adding the substrate. Immediately mix this aliquot with 50 µL of glacial acetic acid to stop any residual activity.

-

Initiate Reaction: Start the reaction by adding L-cystathionine to a final concentration of 1 mM.

-

Incubation: Incubate the reaction tubes at 37°C for 60 minutes.

-

Terminate Reaction: Stop the reaction by removing a 50 µL aliquot and mixing it with 50 µL of glacial acetic acid.

-

Color Development: To both the "time zero" and "60-minute" terminated aliquots, add 50 µL of the acidic ninhydrin reagent. Mix thoroughly.

-

Boiling: Close the tubes and boil in a water bath for 10 minutes.

-

Cooling & Dilution: Rapidly cool the samples in an ice water bath. Add 850 µL of 95% ethanol (B145695) and mix.

-

Measurement: Measure the absorbance at 560 nm (A560).

-

Calculation: Subtract the A560 of the time zero blank from the 60-minute sample. Calculate the concentration of cysteine produced using a standard curve generated with known L-cysteine concentrations. Activity is typically expressed as nmol or µmol of cysteine produced per minute per mg of total protein.[1]

Protocol 2: CTH mRNA Quantification by Real-Time PCR (qPCR)

This protocol quantifies the relative expression level of CTH mRNA.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument (e.g., ABI 7900HT)

-

SYBR Green qPCR Master Mix

-

Human CTH specific primers:[8]

-

Forward: 5'-CTCACTGTCCACCACGTTCAAG-3'

-

Reverse: 5'-CAGTGGCTGCTAAACCTGAAGC-3'

-

-

Reference gene primers (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM stock, final conc. 0.5 µM)

-

1 µL Reverse Primer (10 µM stock, final conc. 0.5 µM)

-

2 µL diluted cDNA template

-

6 µL Nuclease-free water

-

-

qPCR Program: Run the plate on a qPCR instrument with a program such as:[8][14]

-

Initial Activation: 95°C for 10 min

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min (acquire fluorescence data)

-

-

Melt Curve Analysis: To verify primer specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) for CTH and the reference gene(s) for each sample. Calculate the relative expression of CTH mRNA using the ΔΔCt method.

Protocol 3: CTH Protein Detection by Western Blot

This protocol detects the CTH protein in a sample to assess its expression level.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels, running buffer, and electrophoresis system

-

Transfer system (wet or semi-dry), transfer buffer, and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-CTH/CSE antibody

-

Secondary antibody: HRP-conjugated anti-host IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., X-ray film or digital imager)

Procedure:

-

Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer.[15] Quantify protein concentration.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples and a protein ladder onto an SDS-PAGE gel (typically 10-12%) and run until adequate separation is achieved.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a standard transfer protocol.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CTH antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with agitation.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate for 1-5 minutes.[5]

-

Imaging: Capture the chemiluminescent signal. The human CTH protein has a molecular weight of ~44.5 kDa.[4] A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to ensure equal protein loading.

References

- 1. This compound γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human this compound γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. H2S Biogenesis by Human this compound γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. uniprot.org [uniprot.org]

- 10. Tissue expression of CTH - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. Tissue expression of CTH - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 12. CTH protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. This compound gamma-lyase - Wikipedia [en.wikipedia.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. origene.com [origene.com]

- 16. Western blot protocol | Abcam [abcam.com]

Cystathionine: A Pivotal Intermediate in Methionine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, plays a critical role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of cysteine and glutathione. The metabolic pathway governing these transformations is complex and tightly regulated, with cystathionine emerging as a key intermediate at the crossroads of the methionine cycle and the transsulfuration pathway. This technical guide provides a comprehensive overview of the role of this compound in methionine metabolism, focusing on the core enzymatic reactions, regulatory mechanisms, and its implications in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

The metabolism of methionine is central to cellular homeostasis. It is initiated by the activation of methionine to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine. The fate of homocysteine is a critical metabolic branch point: it can either be remethylated back to methionine, thus completing the methionine cycle, or it can enter the transsulfuration pathway. The entry into the transsulfuration pathway is committed by the formation of this compound, marking a crucial step in the irreversible conversion of methionine to cysteine. This pathway is not only vital for cysteine biosynthesis, a precursor for the major intracellular antioxidant glutathione, but also for the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Dysregulation of this pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the enzymes involved attractive targets for drug development.

The Transsulfuration Pathway: From Homocysteine to Cysteine

The transsulfuration pathway channels homocysteine towards the synthesis of cysteine through a two-step enzymatic process. This compound serves as the stable intermediate in this conversion.

This compound β-Synthase (CBS): The Gateway to Transsulfuration

This compound β-synthase (CBS) is the first and rate-limiting enzyme of the transsulfuration pathway.[1] It catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation of homocysteine and serine to form this compound.[2][3]

Reaction: L-serine + L-homocysteine ⇌ L-cystathionine + H₂O

CBS activity is intricately regulated by several mechanisms:

-

Allosteric Activation by S-Adenosylmethionine (SAM): SAM acts as a key allosteric activator of CBS.[4] When SAM levels are high, indicating a surplus of methionine, it binds to the regulatory domain of CBS, inducing a conformational change that increases its catalytic activity.[5] This directs homocysteine towards the transsulfuration pathway for cysteine synthesis.[4]

-

Heme-Mediated Redox Sensing: Mammalian CBS contains a heme cofactor that functions as a redox sensor.[4] Changes in the cellular redox state can modulate CBS activity, although the precise mechanism is still under investigation.

-

Inhibition by C-terminal Domain: CBS possesses a C-terminal inhibitory domain that can be alleviated by the binding of SAM or by proteolytic cleavage.[4][6]

This compound γ-Lyase (CSE): The Final Step to Cysteine

This compound γ-lyase (CSE), also known as cystathionase, is the second key enzyme in the transsulfuration pathway. It is also a PLP-dependent enzyme that catalyzes the cleavage of this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[7]

Reaction: L-cystathionine + H₂O → L-cysteine + 2-oxobutanoate (B1229078) + NH₃

The regulation of CSE is less well understood than that of CBS but involves:

-

Substrate Availability: The concentration of its substrate, this compound, is a primary determinant of its activity.

-

Transcriptional Regulation: The expression of the CSE gene can be modulated by various factors, including hypoxia and oxidative stress.[8][9] For instance, H₂S, a product of CSE activity, can decrease the transcription of CSE at certain concentrations.[7]

-

Post-translational Modifications: CSE activity can be influenced by post-translational modifications such as S-nitrosation.[10]

Quantitative Data

Understanding the quantitative aspects of methionine metabolism is crucial for building accurate models and for identifying potential therapeutic targets. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in the Transsulfuration Pathway

| Enzyme | Organism/Tissue | Substrate | Km (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference(s) |

| This compound β-Synthase (CBS) | Yeast | L-Serine | 1.2 | - | - | [11] |

| Yeast | L-Homocysteine | 2.0 (Ki) | - | - | [11] | |

| Human (recombinant) | L-Homocysteine | 2.1 (Ki) | - | - | [12] | |

| This compound γ-Lyase (CSE) | Human (wild-type) | This compound | - | - | - | [13] |

| Human (T67I mutant) | This compound | - | - | - | [13] | |

| Human (Q240E mutant) | This compound | - | - | - | [13] |

Table 2: Concentrations of Methionine Cycle and Transsulfuration Pathway Intermediates

| Metabolite | Sample Type | Organism | Concentration Range | Reference(s) |

| Homocysteine (total) | Plasma | Human (healthy) | 5 - 15 µmol/L | [4][5][8][14] |

| Bulgarian population (male) | 7.4 - 18.5 µmol/L | [6] | ||

| Bulgarian population (female) | 5.5 - 14.5 µmol/L | [6] | ||

| S-Adenosylmethionine (SAM) | Plasma | Human (healthy) | 85.5 ± 11.1 nmol/L | [15] |

| Human (healthy) | 120 ± 36 nM | [7] | ||

| Liver | Mouse (C57Bl/6J) | ~0.21 nmol/mg protein | [16] | |

| S-Adenosylhomocysteine (SAH) | Plasma | Human (healthy) | 13.3 ± 5.0 nmol/L | [15] |

| Human (healthy) | 21.5 ± 6.5 nM | [7] | ||

| Methionine | Plasma | Human (healthy) | ~35 µM (upper limit) | [17] |

| Newborns (healthy) | 20 µmol/L (median) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and methionine metabolism.

Assay for this compound β-Synthase (CBS) Activity

This protocol describes a continuous spectrophotometric assay for CBS activity.[10]

Principle:

This assay relies on the use of cysteamine (B1669678) as an alternative substrate to homocysteine, producing L-thialysine. The subsequent decarboxylation of L-thialysine by L-lysine decarboxylase (LDC) consumes a proton, and the resulting CO₂ is converted to oxaloacetate by phosphoenolpyruvate (B93156) carboxylase (PEPC). Finally, the oxidation of NADH to NAD⁺ by malate (B86768) dehydrogenase (MDH) is monitored spectrophotometrically at 340 nm.

Reagents:

-

200 mM Tris buffer, pH 8.0

-

2 mM Phosphoenolpyruvate (PEP)

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

0.6 mM NADH

-

1 mM MgCl₂

-

30 mM L-serine

-

30 mM Cysteamine

-

L-lysine decarboxylase (LDC)

-

Phosphoenolpyruvate carboxylase (PEPC)

-

Malate dehydrogenase (MDH)

-

CBS enzyme sample

Procedure:

-

Prepare the assay mixture in a 100-µL well of a microplate containing PEP, PLP, NADH, MgCl₂, L-serine, LDC, PEPC, and MDH in 200 mM Tris buffer, pH 8.0.

-

Purge the buffer with Argon for 15 minutes prior to use to remove exogenous CO₂.

-

Add the CBS enzyme sample to the mixture.

-

Initiate the reaction by adding 30 mM cysteamine.

-

Seal the microplate with parafilm.

-

Monitor the decrease in absorbance at 340 nm at 37 °C using a microplate reader.

-

Calculate the CBS activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

Assay for this compound γ-Lyase (CSE) Activity

This protocol describes a colorimetric assay for CSE activity based on the ninhydrin (B49086) reaction.[19]

Principle:

CSE catalyzes the conversion of this compound to cysteine. The produced cysteine is then detected by its reaction with acidic ninhydrin reagent, which forms a colored product that can be measured spectrophotometrically.

Reagents:

-

200 mM Bis-Tris Propane buffer, pH 8.25

-

0.5 mg/ml Bovine Serum Albumin (BSA)

-

50 µM Pyridoxal 5'-phosphate (PLP)

-

1 mM Dithiothreitol (DTT)

-

This compound (substrate)

-

Glacial acetic acid

-

Acidic ninhydrin reagent

-

95% Ethanol

-

CSE enzyme sample (crude extract)

Procedure:

-

Prepare the reaction mixture containing BSA, PLP, and DTT in Bis-Tris Propane buffer.

-

Add the crude extract sample containing CSE.

-

Initiate the reaction by adding the substrate, this compound.

-

Incubate the reaction mixture for 1 hour.

-

Stop the reaction by taking a 50 µl aliquot and mixing it with 50 µl of glacial acetic acid and 50 µl of the acidic ninhydrin reagent.

-

Boil the mixture for 10 minutes in a water bath.

-

Cool the sample rapidly in an ice water bath.

-

Dilute the contents by adding 850 µl of 95% ethanol.

-

Measure the absorbance of the colored product at the appropriate wavelength.

-

Determine the amount of cysteine produced by comparing with a standard curve.

Quantification of Methionine, Homocysteine, SAM, and SAH by LC-MS/MS

This section outlines a general procedure for the simultaneous quantification of key methionine cycle intermediates in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][15][20][21][22]

Principle:

Stable isotope-labeled internal standards are added to the plasma samples for accurate quantification. The analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials:

-

Plasma samples

-

Stable isotope-labeled internal standards (e.g., d₃-SAM, d₅-SAH)

-

Formic acid

-

Dithiothreitol (DTT)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of the internal standard solution.

-

Incubate at room temperature for 10 minutes.

-

Add 100 µL of an extraction solution (e.g., acetonitrile with formic acid) to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 9447 x g) for 10 minutes.

-

Transfer the supernatant to an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample (e.g., 5 µL) onto a C8 or C18 reverse-phase column.

-

Use an isocratic or gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile with a small percentage of formic acid.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte and internal standard.

-

Example Transitions:

-

-

Data Analysis:

-